
methyl 3-(4-methylbenzenesulfonyl)-2-oxo-2H-chromene-6-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-(4-methylbenzenesulfonyl)-2-oxo-2H-chromene-6-carboxylate is a complex organic compound that belongs to the class of chromene derivatives. Chromenes are known for their diverse biological activities and are widely studied in medicinal chemistry. This particular compound features a chromene core with a methylbenzenesulfonyl group and a carboxylate ester, making it a molecule of interest for various chemical and biological applications.
Preparation Methods
The synthesis of methyl 3-(4-methylbenzenesulfonyl)-2-oxo-2H-chromene-6-carboxylate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the chromene core, followed by the introduction of the sulfonyl group and the carboxylate ester. The reaction conditions often involve the use of catalysts and specific reagents to ensure the desired functional groups are correctly positioned on the chromene ring.
For industrial production, the process may be scaled up using optimized reaction conditions to ensure high yield and purity. This often involves the use of continuous flow reactors and advanced purification techniques to isolate the final product.
Chemical Reactions Analysis
Methyl 3-(4-methylbenzenesulfonyl)-2-oxo-2H-chromene-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the ketone group to an alcohol or to reduce the sulfonyl group.
Substitution: Electrophilic aromatic substitution reactions can be performed on the benzene ring to introduce new substituents.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and acids or bases for hydrolysis. The major products formed depend on the specific reaction conditions and the reagents used.
Scientific Research Applications
Methyl 3-(4-methylbenzenesulfonyl)-2-oxo-2H-chromene-6-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of methyl 3-(4-methylbenzenesulfonyl)-2-oxo-2H-chromene-6-carboxylate involves its interaction with specific molecular targets. The chromene core can interact with enzymes and receptors in biological systems, leading to various biological effects. The sulfonyl group can enhance the compound’s ability to bind to its targets, while the carboxylate ester can influence its solubility and bioavailability.
Comparison with Similar Compounds
Similar compounds to methyl 3-(4-methylbenzenesulfonyl)-2-oxo-2H-chromene-6-carboxylate include other chromene derivatives with different substituents. For example, methyl (Z)-3-bromo-3-(4-methylbenzenesulfonyl)prop-2-enoate is a related compound that shares the sulfonyl group but has a different core structure . The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
methyl 3-(4-methylphenyl)sulfonyl-2-oxochromene-6-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14O6S/c1-11-3-6-14(7-4-11)25(21,22)16-10-13-9-12(17(19)23-2)5-8-15(13)24-18(16)20/h3-10H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRYUFXZMJKRORR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=CC3=C(C=CC(=C3)C(=O)OC)OC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
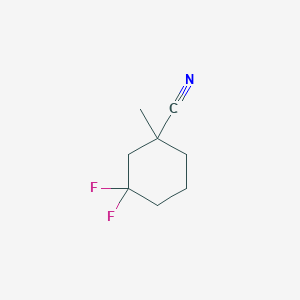

![14-methyl-8,12-dithia-10,15-diazatetracyclo[7.7.0.0?,?.0??,??]hexadeca-1(9),2(7),10,13-tetraen-16-one](/img/structure/B2521335.png)
![N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]-2-(naphthalen-1-yl)acetamide](/img/structure/B2521336.png)
![2-((3-(4-ethoxyphenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2521339.png)
![3-Ethyl-1-[1-(5-fluoro-6-phenylpyrimidin-4-yl)azetidin-3-yl]-1-methylurea](/img/structure/B2521340.png)
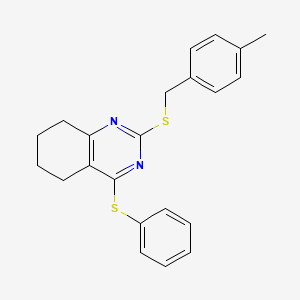
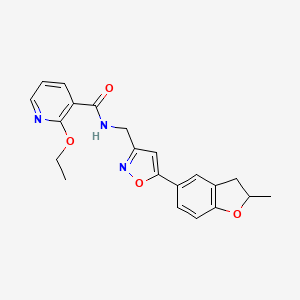
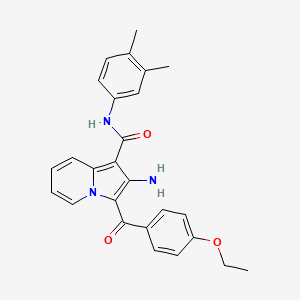
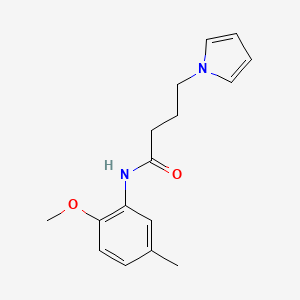
![1-[(3-fluoro-4-methoxyphenyl)methyl]-3-(morpholine-4-carbonyl)-1H-4lambda6,1,2-benzothiadiazine-4,4-dione](/img/structure/B2521348.png)
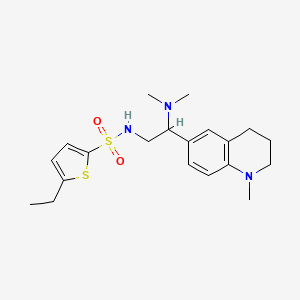
![methyl({[3-(propan-2-yl)-1,2-oxazol-4-yl]methyl})amine](/img/structure/B2521354.png)

